4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

Histamine Receptor GPCR Binding Affinity

4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (CAS: 332354-59-3) is a sulfonamide derivative with the molecular formula C14H14BrNO4S and a molecular weight of 372.23 g/mol. It features a 4-bromobenzenesulfonyl group linked to a 3,4-dimethoxyaniline moiety, a structural motif found in various biologically active compounds.

Molecular Formula C14H14BrNO4S
Molecular Weight 372.23
CAS No. 332354-59-3
Cat. No. B2852837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
CAS332354-59-3
Molecular FormulaC14H14BrNO4S
Molecular Weight372.23
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)OC
InChIInChI=1S/C14H14BrNO4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3
InChIKeyHPVRTSMMPGQQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide CAS 332354-59-3: Technical Specifications & Availability


4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (CAS: 332354-59-3) is a sulfonamide derivative with the molecular formula C14H14BrNO4S and a molecular weight of 372.23 g/mol . It features a 4-bromobenzenesulfonyl group linked to a 3,4-dimethoxyaniline moiety, a structural motif found in various biologically active compounds . This compound is commercially available from multiple suppliers for research purposes, with typical purity specifications of 95% or higher, and its quality is routinely assessed by NMR, HPLC, and GC .

Why 4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide Cannot Be Substituted with Generic Analogs in Research


Substituting 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (CAS 332354-59-3) with a close structural analog, such as 4-bromo-N-phenylbenzenesulfonamide (CAS 7454-54-8), can lead to significantly different outcomes in biological assays due to variations in molecular properties and target engagement. The presence of the two methoxy groups on the aniline ring in the target compound alters its lipophilicity, electronic distribution, and steric bulk compared to its simpler analog . These differences manifest as quantifiable changes in binding affinity across multiple protein targets, including histamine receptors and steroid sulfatase, as detailed in Section 3. Therefore, assuming functional equivalence without empirical data for the specific application would be scientifically unsound and could lead to erroneous conclusions in SAR studies or drug discovery programs.

Quantitative Evidence Guide for Selecting 4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (CAS 332354-59-3)


High-Affinity Binding to Histamine H3 Receptor (H3R) vs. H4R

4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide demonstrates potent and selective binding to the human Histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM [1]. This is in contrast to its binding affinity for the related human Histamine H4 receptor (H4R), where it shows a Kd of 9.16 nM, indicating a nearly 7-fold selectivity for H3R over H4R [1]. This level of affinity and selectivity is a key differentiator for research focused on H3R-mediated pathways.

Histamine Receptor GPCR Binding Affinity Neuroscience Drug Discovery

Moderate Affinity for Phosphodiesterase 4D (PDE4D)

The compound exhibits binding affinity for human Phosphodiesterase 4D (PDE4D) with a dissociation constant (Kd) of 79 nM [1]. While not as potent as some dedicated PDE4 inhibitors, this moderate affinity is a quantifiable characteristic that distinguishes it from other sulfonamide analogs with different substitution patterns. This provides a defined starting point for structure-activity relationship (SAR) studies focused on modulating PDE4D activity.

Phosphodiesterase PDE4D Inflammation CNS Disorders Drug Discovery

Inhibition of Steroid Sulfatase (STS)

4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide inhibits the enzyme steroid sulfatase (STS) in human JEG3 cell lysates with an IC50 value of 74 nM [1]. This is a key piece of evidence for its potential utility in research on hormone-dependent cancers, as STS is a validated target in this field. While a direct comparison to a close analog is not available in the same assay system, this specific and quantifiable activity defines a potential research application that is not guaranteed for other sulfonamide derivatives.

Steroid Sulfatase Enzyme Inhibition Hormone-Dependent Cancer Endocrinology Drug Discovery

Weak to Inactive Binding to BRD4 Bromodomain

In contrast to its activity on H3R and STS, 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide shows very weak or no significant binding to the BRD4 bromodomain. Binding affinity to human BRD4 BD1 (residues 44-168) is reported with a Ki of 3,300 nM (3.3 µM) and an IC50 of 9,400 nM (9.4 µM) [1]. This represents a >2,400-fold difference in potency compared to its H3R binding (Kd=1.35 nM), highlighting a significant degree of target selectivity.

BRD4 Bromodomain Epigenetics Cancer Selectivity

Predicted Physicochemical Properties Differentiate from Non-Methoxylated Analog

The calculated lipophilicity of 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is XLogP = 3.1 . This is a quantifiable difference from its non-methoxylated analog, 4-bromo-N-phenylbenzenesulfonamide, which has a calculated XLogP of 2.7 . The presence of the two methoxy groups increases lipophilicity, which can significantly impact a compound's solubility, membrane permeability, and non-specific binding in biological assays.

Lipophilicity ADME Physicochemical Properties Drug Design cLogP

Top Research Application Scenarios for 4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (CAS 332354-59-3)


Histamine H3 Receptor (H3R) Probe Development for Neuroscience Research

Based on its high affinity for H3R (Kd = 1.35 nM) and ~7-fold selectivity over H4R [1], this compound serves as a valuable starting point or tool compound for developing chemical probes to study H3R function in neurological and psychiatric disorders. It is suitable for in vitro binding and functional assays to investigate H3R-mediated signaling pathways [1].

Steroid Sulfatase (STS) Inhibitor Lead Optimization in Oncology

The compound's inhibition of STS (IC50 = 74 nM) in cell lysates [1] positions it as a useful lead-like scaffold for medicinal chemistry efforts targeting hormone-dependent cancers, such as breast and prostate cancer. Researchers can use this compound to explore structure-activity relationships (SAR) to improve potency and selectivity against STS [1].

Structure-Activity Relationship (SAR) Studies of Sulfonamide Scaffolds

The differential binding profile across H3R (potent), PDE4D (moderate), STS (moderate), and BRD4 (inactive) [REFS-1, REFS-2, REFS-3] makes this compound an ideal tool for SAR studies. By comparing its activity to that of non-methoxylated or differently substituted analogs, researchers can deconvolute the contribution of the 3,4-dimethoxyphenyl group to target engagement and selectivity [REFS-4, REFS-5].

Physicochemical Profiling and ADME Model Compound

The calculated increase in lipophilicity (XLogP = 3.1) compared to its simpler analog (XLogP = 2.7) [REFS-4, REFS-5] provides a defined case study for investigating how methoxy substitutions influence key drug-like properties. Researchers can use this compound in controlled experiments to measure the impact of this lipophilicity change on solubility, permeability, and metabolic stability in ADME assays.

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